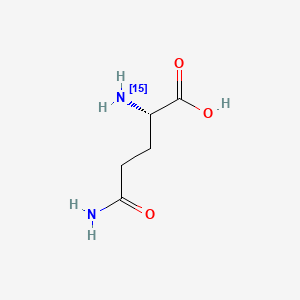

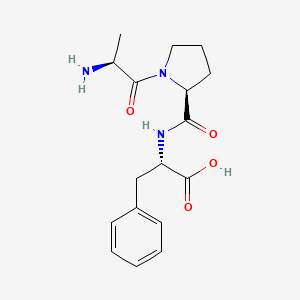

H-Ala-Pro-Phe-OH

Übersicht

Beschreibung

The dipeptide alanylphenylalanine, known as H-Ala-Phe-OH, is a compound consisting of two amino acids, alanine (Ala) and phenylalanine (Phe), connected by a peptide bond. The structure and properties of this dipeptide have been studied in various contexts, including its ability to form hydrogen bonds, its reaction with radicals, and its coordination chemistry with metals such as gold (Au) and copper (Cu) .

Synthesis Analysis

The synthesis of H-Ala-Phe-OH and its derivatives has been explored in the context of its coordination ability with Au(III). The dipeptide and its hydrochloride form have been structurally characterized using a combination of quantum chemical calculations, spectroscopy, and X-ray diffraction analysis. The coordination with Au(III) involves a bidentate manner via the oxygen atom of the carboxylate group and the nitrogen of the amide group after deprotonation of the NH-group .

Molecular Structure Analysis

The molecular structure of H-Ala-Phe-OH is influenced by its intramolecular hydrogen bonding capabilities. Studies have shown that the presence of phenylalanine can affect the hydrogen bond network within peptides, as seen in the comparison between Pro-Ala-Pro and Pro-Phe-Pro tripeptides. The network of hydrogen bonds and the resulting ring strains have been characterized using atoms in molecule (AIM) analyses, revealing that seven-membered rings are the most energetically favored .

Chemical Reactions Analysis

Chemical reactions involving H-Ala-Phe-OH can be influenced by the presence of radicals such as the hydroxyl radical (•OH). The reaction coordinates of hydrogen abstraction by •OH from different conformations of amino acid residues have been computed, showing that such radicals can initiate conformational changes in amino acid residues, potentially leading to peptide unfolding. This mechanism has implications for diseases involving peptide misfolding, such as Alzheimer's disease .

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Ala-Phe-OH are closely related to its hydration energies and its interaction with metal ions. Sequential hydration thermochemical data for protonated amino acids, including phenylalanine, indicate that hydration bond energies decrease with the number of water molecules, and the first few water molecules bind to specific groups on the amino acid . The coordination ability of H-Ala-Phe-OH with metals, as demonstrated with Au(III), shows that the dipeptide can form stable complexes with a planar geometry for the metal center .

Wissenschaftliche Forschungsanwendungen

Peptide Chemistry and Drug Development

H-Ala-Pro-Phe-OH, as a tripeptide, plays a significant role in peptide chemistry and the development of potential therapeutic drugs. Okada (2009) delves into peptide chemistry, highlighting the utility of specific amino acids and peptides, including H-Ala-Pro-Phe-OH, in developing novel drug candidates. These peptides have been pivotal in understanding the structure-activity relationships of various hormones and enzymes, leading to the synthesis of specific inhibitors and receptor agonists with therapeutic potential. This research opens up avenues for developing drugs targeting opioid receptors, showcasing the peptide's significance in creating new treatments for conditions like ethanol addiction (Okada, 2009).

Enzymatic Studies and Biomedical Applications

Another dimension of H-Ala-Pro-Phe-OH's application is in enzymatic studies, where it serves as a substrate or inhibitor to study various proteases. Saulnier et al. (1990) discuss the enzyme Pseudomonas aeruginosa elastase, which exhibits specificity for hydrophobic amino acids like those in H-Ala-Pro-Phe-OH. Understanding these interactions helps in elucidating the enzyme's mechanism of action and its role in bacterial infectivity, pointing to potential biomedical applications in treating infections caused by Pseudomonas aeruginosa (Saulnier, Rayssiguie, & Wallach, 1990).

Safety And Hazards

Safety data sheets provide information on the safety and hazards of chemicals like H-Ala-Pro-Phe-OH. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

The future directions of research on peptides like H-Ala-Pro-Phe-OH could involve further exploration of their self-assembly into nanostructures and hydrogels . Additionally, the Phe-Phe motif, found in peptides like H-Ala-Pro-Phe-OH, has gained popularity as a minimalist building block for such self-assembly .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-11(18)16(22)20-9-5-8-14(20)15(21)19-13(17(23)24)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWOTQMUKYZIE-UBHSHLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Pro-Phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.